(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid
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Overview
Description
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a phenylsulfonyl group and a carboxamido group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, often using phenylsulfonyl chloride as the sulfonylating agent.
Attachment of the Carboxamido Group: The carboxamido group is introduced through an amidation reaction, typically involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phenylsulfonyl and carboxamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl and carboxamido groups may play a role in binding to target proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid: The enantiomer of the compound, with different stereochemistry.
2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)butanoic acid: A similar compound with a butanoic acid group instead of a propanoic acid group.
2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)acetic acid: A similar compound with an acetic acid group.
Uniqueness
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(15(19)20)16-14(18)12-7-9-17(10-8-12)23(21,22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,16,18)(H,19,20)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXWNGWENZQOZ-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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